molecular formula C8H9KO3S B13821120 Potassium;(4-methylphenyl)methanesulfonate CAS No. 30346-73-7

Potassium;(4-methylphenyl)methanesulfonate

Cat. No.: B13821120
CAS No.: 30346-73-7
M. Wt: 224.32 g/mol
InChI Key: IATWZAQVLALCDQ-UHFFFAOYSA-M
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Description

Potassium;(4-methylphenyl)methanesulfonate is an organosulfur compound that features a potassium ion paired with a (4-methylphenyl)methanesulfonate anion. This compound is part of the broader class of methanesulfonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;(4-methylphenyl)methanesulfonate typically involves the reaction of (4-methylphenyl)methanesulfonic acid with a potassium base, such as potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the potassium salt. The reaction can be represented as follows:

(4-methylphenyl)methanesulfonic acid+KOHThis compound+H2O\text{(4-methylphenyl)methanesulfonic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} (4-methylphenyl)methanesulfonic acid+KOH→this compound+H2​O

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium;(4-methylphenyl)methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding sulfone derivatives.

    Reduction Reactions: The sulfonate group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as halides, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Substitution: Products include various substituted (4-methylphenyl)methanesulfonates.

    Oxidation: Products include sulfone derivatives.

    Reduction: Products include reduced forms of the sulfonate group, such as sulfides.

Scientific Research Applications

Potassium;(4-methylphenyl)methanesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in substitution and oxidation reactions.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of potassium;(4-methylphenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the potassium ion can stabilize the intermediate species formed during these reactions. The compound’s reactivity is influenced by the electronic and steric properties of the (4-methylphenyl) group, which can affect the overall reaction pathway and product distribution.

Comparison with Similar Compounds

Similar Compounds

  • Potassium methanesulfonate
  • Sodium methanesulfonate
  • Lithium methanesulfonate

Uniqueness

Potassium;(4-methylphenyl)methanesulfonate is unique due to the presence of the (4-methylphenyl) group, which imparts distinct electronic and steric properties compared to other methanesulfonates. This uniqueness allows it to participate in specific reactions and applications that other methanesulfonates may not be suitable for.

Properties

CAS No.

30346-73-7

Molecular Formula

C8H9KO3S

Molecular Weight

224.32 g/mol

IUPAC Name

potassium;(4-methylphenyl)methanesulfonate

InChI

InChI=1S/C8H10O3S.K/c1-7-2-4-8(5-3-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

IATWZAQVLALCDQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)[O-].[K+]

Origin of Product

United States

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